molecular formula C8H6BrNO5 B1349150 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate CAS No. 91983-31-2

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Cat. No. B1349150
CAS RN: 91983-31-2
M. Wt: 276.04 g/mol
InChI Key: YGVJGAVKLPOPMS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (MBHNB) is a widely used organic compound that is used in a variety of scientific research applications. It is a brominated nitrobenzoate ester, and is a white, crystalline solid that is soluble in both organic and aqueous solvents. MBHNB has a variety of advantages over other similar compounds, such as its low cost and its relatively low toxicity. It is also relatively easy to synthesize and is stable in both aqueous and organic solvents.

Scientific Research Applications

Chemical Synthesis

“Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is used in chemical synthesis . It is a solid-crystal compound with a molecular weight of 276.04 . Its properties and safety information are well-documented, making it a reliable compound for use in various chemical reactions .

Enzyme Inhibition

This compound has been studied for its inhibitory effect on α-glucosidase and α-amylase activities . Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . This suggests potential applications in the treatment of type II diabetes mellitus .

Anti-Inflammatory Activity

Certain derivatives of this compound have shown potential anti-inflammatory activity . They have been found to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli . This suggests potential applications in the treatment of inflammatory diseases .

Pharmacokinetics

The key aspects of the pharmacokinetics of these compounds, namely, absorption, distribution, metabolism, and excretion have also been simulated . This information is crucial for understanding how the compound behaves in the body and can inform its potential therapeutic applications .

Molecular Docking

Molecular docking has been performed on the most active derivatives to predict the hypothetical protein–ligand binding modes into the α-glucosidase and α-amylase binding sites . This information can be used to design more effective enzyme inhibitors .

Spectroscopic Characterization

The compound has been characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . This provides valuable information about its structure and properties, which can inform its potential applications in various fields .

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves a series of chemical reactions. It’s suggested that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with other molecules, leading to a chain reaction .

Action Environment

The action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature .

properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJGAVKLPOPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359558
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

CAS RN

91983-31-2
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-2-hydroxybenzoate (150 g, 0.65 mol) in concentrated H2SO4 (320 mL) below 0° C. was added dropwise a mixture of concentrated HNO3 (69.2 g, 0.71 mol) and concentrated H2SO4 (97 mL) with stirring below 5° C. After the addition, the mixture was stirred at this temperature for 3 hr. The reaction mixture was poured into crash ice and the precipitate was collected, washed with cold water, hot ethanol and dried to give methyl 5-bromo-2-hydroxy-3-nitrobenzoate (153 g, yield 85%). 1H-NMR (400 MHz, CDCl3-d) δ 4.04 (s, 3H), 8.25 (d, J=2.4 Hz, 1H), 8.28 (d, J=2.4 Hz, 1H), 11.92 (s, 1H); LC-MS (ESI) m/z 278 [M+1]+.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
69.2 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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